molecular formula C15H21NO4 B4301148 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one

Cat. No. B4301148
M. Wt: 279.33 g/mol
InChI Key: FQXCWHGYDSCUEK-UHFFFAOYSA-N
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Description

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one, also known as MT-2, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one is believed to exert its neuroprotective effects through the activation of the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth, survival, and differentiation of neurons.
Biochemical and Physiological Effects:
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one has been shown to have a number of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the enhancement of mitochondrial function, and the promotion of neurogenesis and synaptogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one in lab experiments is its relatively low toxicity and high stability. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one, including the development of more efficient synthesis methods, the investigation of its potential applications in other areas of neuroscience, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying its neuroprotective effects and to optimize its dosing and administration protocols.

Scientific Research Applications

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one has been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)19-10-9-16-13(17)20-14(2,3)15(16,4)18/h5-8,18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCWHGYDSCUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C(=O)OC(C2(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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